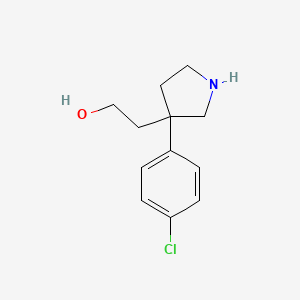

2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-(4-chlorophenyl)pyrrolidin-3-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c13-11-3-1-10(2-4-11)12(6-8-15)5-7-14-9-12/h1-4,14-15H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTULPUUFNFODT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(CCO)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594104 | |

| Record name | 2-[3-(4-Chlorophenyl)pyrrolidin-3-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52423-70-8 | |

| Record name | 2-[3-(4-Chlorophenyl)pyrrolidin-3-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol, a valuable substituted pyrrolidine scaffold for drug discovery and development. The document details a strategic retrosynthetic analysis, followed by a step-by-step synthetic protocol. Furthermore, a complete guide to the structural elucidation and purity assessment of the target compound is presented, including predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering both theoretical insights and practical methodologies.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products, alkaloids, and synthetic drugs.[1][2] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an attractive building block for interacting with biological targets.[3] The incorporation of an aryl group at the 3-position, as seen in this compound, offers a vector for modulating pharmacological activity, with potential applications as an antagonist at NMDA receptor subtypes or in other CNS-related targets.[4] This guide outlines a plausible and efficient synthesis and characterization of this specific derivative, providing a foundation for further research and development.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a straightforward disconnection of the primary alcohol to a more stable precursor, such as an ester or a carboxylic acid. This leads to the key intermediate, a 3-(4-chlorophenyl)pyrrolidine-3-acetic acid derivative (II). This intermediate can be envisioned to be formed through a multi-step sequence starting from simpler, commercially available materials.

Our proposed forward synthesis, therefore, initiates with the construction of the 3,3-disubstituted pyrrolidine ring, followed by the reduction of a carboxylic acid ester to the desired primary alcohol. The pyrrolidine nitrogen will be protected with a suitable group, such as a benzyl (Bn) or tert-butoxycarbonyl (Boc) group, to ensure regioselectivity and prevent unwanted side reactions during the synthesis. The protecting group can then be removed in the final step if the free amine is desired. For the purpose of this guide, we will proceed with an N-benzyl protected route.

Synthesis of this compound

This section details a proposed three-step synthesis of the target compound.

Overall Synthetic Scheme

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-Benzyl-3-(4-chlorophenyl)pyrrolidine-3-acetic acid ethyl ester

-

Rationale: This initial step constructs the core pyrrolidine ring with the necessary substituents at the 3-position. A one-pot approach involving a Michael addition followed by a Dieckmann condensation is a convergent and efficient strategy. The N-benzyl group serves as a protecting group and directs the cyclization.

-

Protocol:

-

To a stirred solution of ethyl (4-chlorophenyl)acetate (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at 0 °C, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of benzylamine (1.0 eq.) and titanium(IV) isopropoxide (1.1 eq.) in THF dropwise.

-

After stirring for 1 hour at room temperature, add ethyl acrylate (1.2 eq.) dropwise.

-

The reaction mixture is then heated to reflux for 12 hours.

-

Upon completion (monitored by TLC), cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then subjected to acidic hydrolysis (e.g., 6M HCl, reflux) to effect decarboxylation, followed by esterification in ethanol with a catalytic amount of sulfuric acid to yield the desired intermediate.

-

Purify the product by column chromatography on silica gel.

-

Step 2: Synthesis of 2-(1-Benzyl-3-(4-chlorophenyl)pyrrolidin-3-yl)ethanol

-

Rationale: This step involves the reduction of the ethyl ester to the corresponding primary alcohol. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation.

-

Protocol:

-

To a stirred suspension of lithium aluminum hydride (2.0 eq.) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of N-benzyl-3-(4-chlorophenyl)pyrrolidine-3-acetic acid ethyl ester (1.0 eq.) in THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and quench sequentially by the dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).

-

Filter the resulting precipitate through a pad of Celite® and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

-

Step 3: Synthesis of this compound (Target Compound)

-

Rationale: This final step is the deprotection of the nitrogen to yield the free secondary amine. Catalytic hydrogenation is a clean and efficient method for removing the N-benzyl group.

-

Protocol:

-

Dissolve 2-(1-benzyl-3-(4-chlorophenyl)pyrrolidin-3-yl)ethanol (1.0 eq.) in ethanol in a flask suitable for hydrogenation.

-

Add palladium on activated carbon (10 wt. %, 0.1 eq.).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

-

Characterization of this compound

A thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following are the expected analytical data.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C12H16ClNO[5] |

| Molecular Weight | 225.71 g/mol [5] |

| Appearance | Off-white to pale yellow solid or viscous oil |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents |

Spectroscopic Data

4.2.1. ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Rationale: ¹H NMR provides detailed information about the proton environment in the molecule, confirming the presence of the aromatic, pyrrolidine, and ethanol moieties.

-

Predicted Spectrum (400 MHz, CDCl₃):

-

δ 7.25-7.35 (m, 4H): Aromatic protons of the 4-chlorophenyl group.

-

δ 3.70 (t, J = 6.0 Hz, 2H): Methylene protons of the ethanol group adjacent to the hydroxyl group (-CH₂OH).

-

δ 3.00-3.20 (m, 4H): Methylene protons of the pyrrolidine ring adjacent to the nitrogen atom (-NCH₂-).

-

δ 2.00-2.20 (m, 2H): Methylene protons of the ethanol group adjacent to the pyrrolidine ring (-C-CH₂-CH₂OH).

-

δ 1.80-2.00 (m, 2H): Methylene protons of the pyrrolidine ring.

-

Variable (br s, 1H): Hydroxyl proton (-OH).

-

Variable (br s, 1H): Amine proton (-NH).

-

4.2.2. ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

-

Rationale: ¹³C NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule.

-

Predicted Spectrum (100 MHz, CDCl₃):

-

δ 145.0: Quaternary carbon of the aromatic ring attached to the pyrrolidine.

-

δ 132.0: Aromatic carbon bearing the chlorine atom.

-

δ 128.5 (2C): Aromatic CH carbons.

-

δ 127.0 (2C): Aromatic CH carbons.

-

δ 60.5: Methylene carbon of the ethanol group adjacent to the hydroxyl group (-CH₂OH).

-

δ 50.0 (2C): Methylene carbons of the pyrrolidine ring adjacent to the nitrogen.

-

δ 45.0: Quaternary carbon of the pyrrolidine ring.

-

δ 40.0: Methylene carbon of the ethanol group adjacent to the pyrrolidine ring.

-

δ 35.0: Methylene carbon of the pyrrolidine ring.

-

4.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Rationale: FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Predicted Absorption Bands (cm⁻¹):

-

3400-3200 (broad): O-H and N-H stretching vibrations.

-

3100-3000: Aromatic C-H stretching.

-

2960-2850: Aliphatic C-H stretching.

-

1600, 1490: Aromatic C=C stretching.

-

1100-1000: C-O stretching of the primary alcohol.

-

820: C-H out-of-plane bending for a 1,4-disubstituted aromatic ring.

-

750-700: C-Cl stretching.

-

4.2.4. Mass Spectrometry (MS)

-

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Predicted Data (Electrospray Ionization, ESI+):

-

m/z 226.0993 [M+H]⁺: Calculated for C₁₂H₁₇ClNO⁺. The presence of the chlorine isotope pattern (approximately 3:1 ratio for [M+H]⁺ and [M+H+2]⁺) would be a key diagnostic feature.

-

Major Fragmentation Ions: Loss of H₂O, loss of the ethanol side chain.

-

Chromatographic Purity

-

Rationale: High-Performance Liquid Chromatography (HPLC) is employed to assess the purity of the final compound.

-

Protocol:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

-

Detection: UV at 254 nm.

-

Expected Result: A single major peak with >95% purity.

-

Logical Flow of Characterization

The confirmation of the successful synthesis of this compound follows a logical progression of analytical techniques.

Caption: Logical workflow for the characterization of the target compound.

Conclusion

This technical guide has detailed a feasible and robust synthetic route for the preparation of this compound. The proposed multi-step synthesis is based on established chemical transformations, ensuring a high probability of success in a laboratory setting. The comprehensive characterization workflow, including predicted spectroscopic and chromatographic data, provides a solid framework for the verification of the final product's identity, structure, and purity. This document serves as a valuable resource for researchers engaged in the synthesis of novel pyrrolidine-based compounds for potential therapeutic applications.

References

- CN111072543B - Preparation method and application of (3R,4S)

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. [Link]

-

Pyrrolidine synthesis - Organic Chemistry Portal. [Link]

-

Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed. [Link]

-

This compound - Lead Sciences. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. [Link]

-

3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed. [Link]

-

(PDF) Recent Advances in the Synthesis of Pyrrolidines - ResearchGate. [Link]

-

Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities - ResearchGate. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy - Elsevier. [Link]

-

Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS - PubMed. [Link]

-

(PDF) Trace Level Quantification of (−)2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS - ResearchGate. [Link]

Sources

- 1. Radical Retrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides | MDPI [mdpi.com]

- 3. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Lead Sciences [lead-sciences.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol

Abstract

This technical guide provides a detailed examination of the essential physicochemical properties of 2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol, a substituted pyrrolidine derivative of significant interest in medicinal chemistry and drug development. For researchers, scientists, and formulation experts, a thorough understanding of a compound's fundamental characteristics is a prerequisite for successful downstream applications, from initial screening to formulation and manufacturing. This document outlines the structural attributes, core physicochemical parameters, and the authoritative experimental and analytical methodologies required for their robust determination. We delve into the causality behind procedural choices, offering not just protocols but a framework for generating reliable and reproducible data. The guide includes detailed, step-by-step protocols for determining key properties such as melting point, aqueous solubility, and the octanol-water partition coefficient (logP), alongside methods for structural and purity verification via chromatography and spectroscopy.

Chemical Identity and Structural Analysis

The foundational step in characterizing any chemical entity is to establish its unambiguous identity and understand its structural features. These features intrinsically govern its physical and chemical behavior.

1.1 Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 2-[3-(4-chlorophenyl)pyrrolidin-3-yl]ethanol | N/A |

| CAS Number | 52423-70-8 | [1][2] |

| Molecular Formula | C₁₂H₁₆ClNO | [1][2] |

| Molecular Weight | 225.71 g/mol | [1][2] |

| InChIKey | ILTULPUUFNFODT-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1C(CN1)(CCO)C2=CC=C(C=C2)Cl | [1] |

1.2 Structural Features and Physicochemical Implications

The structure of this compound comprises three key moieties that dictate its properties:

-

Pyrrolidine Ring: This saturated heterocycle contains a secondary amine, which is expected to be basic and capable of protonation at physiological pH. This feature is a primary determinant of the compound's pKa and its pH-dependent solubility.

-

4-Chlorophenyl Group: A bulky, lipophilic aromatic ring substituted with an electron-withdrawing chlorine atom. This group significantly contributes to the molecule's hydrophobicity, influencing its logP value and solubility in organic solvents.

-

Ethanol Side-Chain: The primary alcohol group (-CH₂CH₂OH) introduces polarity and acts as both a hydrogen bond donor and acceptor. This enhances aqueous solubility and provides a potential site for metabolic modification or chemical derivatization.

The interplay between the basic amine, the polar alcohol, and the non-polar aromatic ring creates a molecule with amphiphilic characteristics, making a precise determination of its properties essential for predicting its behavior in biological and formulation systems.

Figure 1: 2D Chemical Structure

Core Physicochemical Properties: A Summary

The following table summarizes the critical physicochemical parameters for this compound. While specific experimental values are not widely published, this section outlines their significance and the standard methodologies for their determination, which are detailed in Section 3.0.

| Property | Significance in Drug Development |

| Melting Point (°C) | An essential indicator of purity and solid-state stability. A sharp melting range is characteristic of a pure crystalline substance, while impurities typically cause a depression and broadening of the range.[3] |

| Aqueous Solubility (mg/mL) | Fundamentally impacts bioavailability, formulation options, and administration routes. Solubility is often pH-dependent for ionizable compounds. |

| pKa | The acid dissociation constant quantifies the basicity of the pyrrolidine nitrogen. It is critical for predicting the extent of ionization at a given pH, which in turn affects solubility, membrane permeability, and receptor binding. |

| LogP (Octanol/Water) | The partition coefficient is a key measure of lipophilicity, used to predict a compound's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross biological membranes.[4] |

Experimental Protocols for Property Determination

The integrity of any research program rests on the quality of its data. The following protocols describe robust, self-validating methods for determining the core physicochemical properties.

Melting Point Determination via the Capillary Method

Causality: The capillary method is a standard technique in pharmacopeias for its simplicity and the small amount of sample required.[5] The principle relies on the fact that pure crystalline solids exhibit a sharp, well-defined melting point. The presence of impurities disrupts the crystal lattice, typically resulting in a lower and broader melting range, making this a reliable test for purity.[3]

Detailed Protocol:

-

Sample Preparation: Ensure the sample is completely dry by placing it in a vacuum oven at a temperature below its expected melting point for several hours. Grind the dry sample into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount of sample (2-3 mm in height) enters the tube. Invert the tube and tap it gently on a hard surface to pack the sample tightly into the sealed end.

-

Apparatus Setup: Place the loaded capillary into the heating block of a digital melting point apparatus (e.g., a Mel-Temp).

-

Rapid Determination (Scouting): Set a rapid heating rate (~10-20 °C/min) to quickly find an approximate melting range.

-

Accurate Determination: Prepare a new capillary. Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating at a slow, controlled rate of 1-2 °C/min.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the last solid crystal melts (T_clear). The melting point is reported as this range.

-

Validation: For a pure compound, the range should be narrow (≤ 1 °C). Perform the measurement in triplicate. The results should be consistent within 1 °C.[6]

Caption: Workflow for accurate melting point determination.

Aqueous Solubility Determination (pH-Dependent)

Causality: As this compound contains a basic nitrogen, its aqueous solubility is expected to be significantly higher at acidic pH due to the formation of a more polar, water-soluble protonated salt. This protocol determines solubility in both neutral and acidic conditions.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a suitable organic solvent (e.g., DMSO or Methanol) where it is freely soluble.

-

Solvent Preparation: Prepare two aqueous media: (a) Purified water (pH ~7) and (b) a 0.1 M HCl buffer (pH 1).

-

Sample Preparation: In separate vials, add a small, precise volume of the stock solution to a known, large volume of each aqueous medium. The final concentration of the organic solvent should be kept low (<1%) to minimize its effect on solubility. Create a series of concentrations.

-

Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. This step is critical for obtaining a thermodynamically stable measurement.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any undissolved solid.

-

Quantification: Carefully remove an aliquot from the supernatant of each vial. Analyze the concentration of the dissolved compound using a validated HPLC-UV method (see Section 4.1).

-

Solubility Determination: The highest concentration at which no solid precipitate is observed is reported as the aqueous solubility under those pH conditions.

Caption: Protocol for determining pH-dependent aqueous solubility.

Octanol-Water Partition Coefficient (LogP) via Shake-Flask Method

Causality: The shake-flask method is the "gold standard" for logP determination because it directly measures the partitioning of a compound between two immiscible phases at equilibrium.[7] LogP is a critical parameter for predicting a drug's ability to cross lipid membranes.[8]

Detailed Protocol:

-

Phase Pre-saturation: Mix equal volumes of n-octanol and purified water in a separatory funnel. Shake vigorously for 24 hours to mutually saturate the solvents. Allow the layers to separate completely.

-

Sample Preparation: Prepare a solution of the compound in the pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).

-

Partitioning: Place a known volume of the n-octanol solution (e.g., 5 mL) and an equal volume of the pre-saturated water into a glass vial.

-

Equilibration: Seal the vial and shake gently for several hours (e.g., 4 hours) at a constant temperature to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and octanol layers.

-

Quantification: Carefully take an aliquot from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase ([C]oct and [C]aq) using a validated HPLC-UV method.

-

Calculation:

-

Calculate the partition coefficient, P = [C]oct / [C]aq.

-

Calculate LogP = log₁₀(P).[4]

-

-

Validation: The total amount of compound recovered from both phases should be within 95-105% of the initial amount added. Perform the experiment in triplicate.

Spectroscopic and Chromatographic Characterization

Analytical techniques are essential for confirming the structure and assessing the purity of the compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Causality: Reversed-phase HPLC (RP-HPLC) is the workhorse method for purity analysis of organic compounds.[9] A C18 column provides a non-polar stationary phase that effectively retains aromatic compounds like this one, allowing for separation from potential impurities based on hydrophobicity.[10][11]

Starting Method Protocol:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 10% B to 90% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 225 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile at ~1 mg/mL.

This method provides a robust starting point for separating the main compound from more polar or more lipophilic impurities. The purity is typically reported as the area percentage of the main peak.

Caption: A typical analytical RP-HPLC system workflow.

Structural Verification by Spectroscopy

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structural elucidation.

-

¹H NMR: Will provide characteristic signals for:

-

Aromatic protons in the 4-chlorophenyl ring (typically in the 7.0-7.5 ppm region).

-

Protons on the pyrrolidine ring and the ethanol side chain (typically in the 1.5-4.0 ppm region).

-

Integration of these signals will confirm the proton count in each part of the molecule.

-

-

¹³C NMR & 2D NMR: Techniques like ¹³C NMR, COSY, and HMBC are essential for assigning each carbon and proton, confirming connectivity, and fully characterizing the structure.[12]

-

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Key Diagnostic Feature: Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion (M⁺) peak will be accompanied by a characteristic M+2 peak .[13] The intensity ratio of the M⁺ peak to the M+2 peak will be approximately 3:1 , which is a definitive indicator of the presence of a single chlorine atom in the molecule.[14]

-

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of the compound.

-

Recommended Storage: Commercial suppliers recommend storing the compound at 2-8°C under an inert atmosphere and protected from light.[1]

-

Rationale:

-

Refrigeration (2-8°C): Slows down potential degradation reactions.

-

Inert Atmosphere (e.g., Argon or Nitrogen): The secondary amine and primary alcohol can be susceptible to oxidation. An inert atmosphere displaces oxygen, preventing oxidative degradation.

-

Protection from Light: Prevents potential photochemical reactions, especially involving the aromatic ring.

-

Conclusion

This compound is a molecule with distinct structural features that give rise to important physicochemical properties. Its basic pyrrolidine nitrogen, polar alcohol function, and lipophilic chlorophenyl group create a profile that must be carefully quantified for effective use in research and drug development. The experimental and analytical protocols detailed in this guide provide a robust framework for researchers to generate high-quality, reliable data on its melting point, solubility, lipophilicity, purity, and identity. Adherence to these rigorous methodologies is fundamental to advancing compounds from the laboratory to clinical and commercial success.

References

- This compound - Lead Sciences.

- This compound - Echemi.

- Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids

- 6.

- Organic Compounds Containing Halogen

- Determination of Log P for Compounds of Different Polarity - Agilent.

- HPLC Separation of Aromatic Compounds on Mixed-Mode and Reverse Phase Columns - SIELC Technologies.

- Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)

- LogP—Making Sense of the Value - ACD/Labs.

- Melting point determin

- Solubility of Organic Compounds - University of Calgary.

- HPLC Method Tips for Aromatic Compounds in W

- Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo.

- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH.

- Melting point determin

- Methods for Determination of Lipophilicity - Encyclopedia.pub.

- Method for Measuring Aqueous Solubilities of Organic Compounds - American Chemical Society.

- mass spectra - the M+2 peak - Chemguide.

- Melting Point Determination / General Tests - The Japanese Pharmacopoeia.

- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl) - De Gruyter.

- Mass Spectrometry - Michigan St

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. echemi.com [echemi.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. acdlabs.com [acdlabs.com]

- 5. mt.com [mt.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. public.pensoft.net [public.pensoft.net]

- 10. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]

- 11. youtube.com [youtube.com]

- 12. Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

- 14. chemguide.co.uk [chemguide.co.uk]

A Technical Guide to 2-[3-(4-chlorophenyl)pyrrolidin-3-yl]ethanol (CAS Number: 52423-70-8)

This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 52423-70-8, identified as 2-[3-(4-chlorophenyl)pyrrolidin-3-yl]ethanol. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering a synthesized analysis of its properties, potential applications, and the broader context of its structural class in medicinal chemistry. Given the limited availability of traditional peer-reviewed literature on this specific molecule, this guide places a significant emphasis on information derived from chemical databases and the patent landscape, supplemented by the established pharmacological importance of related 3-aryl-pyrrolidine scaffolds.

Chemical Identity and Physicochemical Properties

The compound 2-[3-(4-chlorophenyl)pyrrolidin-3-yl]ethanol is a substituted pyrrolidine derivative. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in numerous biologically active compounds and natural alkaloids.[1][2] The substitution at the 3-position with a 4-chlorophenyl group and a 2-hydroxyethyl group introduces specific steric and electronic features that are critical to its potential biological activity.

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 52423-70-8 | [3][4] |

| Molecular Formula | C₁₂H₁₆ClNO | [3][4] |

| Molecular Weight | 225.71 g/mol | [4] |

| IUPAC Name | 2-[3-(4-chlorophenyl)pyrrolidin-3-yl]ethanol | [3][4] |

| Synonyms | 2-(3-(4-chlorophenyl)pyrrolidin-3-yl)ethan-1-ol | [4] |

| Purity | Typically ≥95% (as supplied by vendors) | [3] |

| Storage Conditions | 2-8°C, inert atmosphere, protected from light | [3] |

Synthesis and Chemical Landscape

The synthesis of related 3-aryl pyrrolidines has been achieved through palladium-catalyzed hydroarylation of pyrrolines, offering a direct route to this class of compounds.[6] The "borrowing hydrogen" methodology, which facilitates the synthesis of saturated aza-heterocycles from primary amines and diols, represents another atom-efficient approach.[5]

A plausible synthetic approach to 2-[3-(4-chlorophenyl)pyrrolidin-3-yl]ethanol could involve the reaction of a suitable pyrrolidine precursor with a 4-chlorophenyl organometallic reagent, followed by the introduction of the 2-hydroxyethyl side chain. The diagram below illustrates a generalized synthetic workflow for creating substituted pyrrolidines.

Caption: Generalized synthetic pathways to 3-aryl-pyrrolidine derivatives.

Potential Biological and Pharmacological Activity

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1][8] The presence of a 3-aryl group, in this case, 4-chlorophenyl, is a common feature in many centrally acting agents. The specific substitution pattern of 2-[3-(4-chlorophenyl)pyrrolidin-3-yl]ethanol suggests its potential as a modulator of various biological targets.

Although no specific biological data for this compound is publicly available, the broader class of 3-substituted pyrrolidines has been investigated for a variety of therapeutic applications, including:

-

Antidepressants and Anxiolytics: Many compounds with a 3-aryl-pyrrolidine core act as reuptake inhibitors of neurotransmitters like serotonin and norepinephrine.

-

Anticonvulsants: Derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2, 5-dione have shown anticonvulsant and antinociceptive activity.[8]

-

Antimicrobial Agents: Certain pyrrolidine alkaloids, such as anisomycin, are known for their antibiotic properties.[8]

-

Endothelin Receptor Antagonists: Pyrrolidine-3-carboxylic acid derivatives have been developed as potent endothelin receptor antagonists.

The 4-chlorophenyl moiety is a common substituent in many active pharmaceutical ingredients, often enhancing lipophilicity and influencing metabolic stability. It is plausible that 2-[3-(4-chlorophenyl)pyrrolidin-3-yl]ethanol could serve as an intermediate or a scaffold for the development of novel therapeutics targeting the central nervous system or other biological pathways. The presence of a hydroxyl group also provides a handle for further chemical modification and the development of prodrugs.

The diagram below illustrates the potential therapeutic areas for 3-aryl-pyrrolidine derivatives based on existing literature.

Caption: Potential therapeutic areas for 3-aryl-pyrrolidine derivatives.

Experimental Protocols and Methodologies

Due to the absence of published research, no specific experimental protocols for 2-[3-(4-chlorophenyl)pyrrolidin-3-yl]ethanol are available. However, for researchers interested in evaluating the biological activity of this compound, a general workflow for preliminary screening can be proposed.

General Workflow for In Vitro Biological Screening

-

Compound Acquisition and Preparation:

-

Target Selection and Assay Development:

-

Based on structural similarity to known drugs, select a panel of relevant biological targets. For this compound, initial screens could include neurotransmitter transporters (e.g., SERT, NET), ion channels, and various G-protein coupled receptors.

-

Develop or optimize in vitro assays for the selected targets. These could include radioligand binding assays, enzyme inhibition assays, or cell-based functional assays.

-

-

Primary Screening:

-

Perform single-point concentration screens to identify any significant biological activity.

-

Include appropriate positive and negative controls to ensure assay validity.

-

-

Dose-Response Analysis:

-

For active compounds identified in the primary screen, perform dose-response experiments to determine potency (e.g., IC₅₀ or EC₅₀ values).

-

-

Selectivity Profiling:

-

Assess the selectivity of the compound by testing it against a panel of related off-targets.

-

The diagram below outlines this general experimental workflow.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(3-(4-Chlorophenyl)pyrrolidin-3-yl)ethanol - Lead Sciences [lead-sciences.com]

- 4. echemi.com [echemi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structural Elucidation and Analysis of 2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, multi-faceted analytical framework for the structural elucidation, purity assessment, and stereochemical analysis of 2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol. The methodologies detailed herein are designed for researchers, analytical scientists, and drug development professionals who require robust and validated characterization of complex small molecules. Moving beyond simple procedural outlines, this document emphasizes the causal logic behind experimental choices, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and advanced chromatographic techniques. The guide culminates in the gold-standard method for absolute structural confirmation, X-ray crystallography, presenting an integrated workflow that ensures the highest degree of scientific integrity and trustworthiness.

Introduction to the Target Molecule: A Profile

The title compound, this compound, is a substituted pyrrolidine derivative. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] The presence of a 4-chlorophenyl group often enhances biological activity and modulates pharmacokinetic properties. A thorough understanding of this molecule's precise chemical structure is the foundational prerequisite for any further investigation into its chemical reactivity or biological utility.

Table 1: Chemical Identity of the Target Molecule

| Parameter | Value | Source(s) |

| Chemical Name | This compound | [2][3] |

| CAS Number | 52423-70-8 | [2][3][4] |

| Molecular Formula | C₁₂H₁₆ClNO | [2][3] |

| Molecular Weight | 225.71 g/mol | [2][3] |

| Chemical Structure |  |

The primary analytical challenges presented by this molecule are threefold:

-

Unambiguous Connectivity: Confirming the precise attachment of the 4-chlorophenyl and ethanol fragments to the C3 position of the pyrrolidine ring.

-

Purity and Impurity Profiling: Quantifying the purity of a synthesized batch and identifying any process-related impurities.

-

Stereochemistry: The molecule possesses a quaternary chiral center at the C3 position of the pyrrolidine ring, meaning it exists as a pair of enantiomers. Resolving and quantifying these enantiomers is critical, as they may exhibit different biological activities.[5]

Integrated Spectroscopic Elucidation

A cohesive spectroscopic strategy is essential for piecing together the molecular structure. Each technique provides a unique and complementary piece of the puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides irrefutable evidence of atomic connectivity.[6]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common first choice for many organic molecules.[7]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

-

Acquisition: Acquire ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

The proton NMR provides the initial map of the molecule's hydrogen environments.

Table 2: Predicted ¹H NMR Chemical Shifts and Assignments

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Justification |

| ~ 7.35 | d, J ≈ 8.5 Hz | 2H | Ar-H (H-2', H-6') | Aromatic protons ortho to the chlorine atom. |

| ~ 7.25 | d, J ≈ 8.5 Hz | 2H | Ar-H (H-3', H-5') | Aromatic protons meta to the chlorine atom. |

| ~ 3.60 | t, J ≈ 6.5 Hz | 2H | -CH₂-OH | Methylene protons adjacent to the hydroxyl group. |

| ~ 3.20 - 2.90 | m | 4H | Pyrrolidine H-2, H-5 | Methylene protons adjacent to the nitrogen atom. |

| ~ 2.50 | br s | 1H | -NH | Pyrrolidine amine proton; may exchange with D₂O. |

| ~ 2.20 | m | 2H | Pyrrolidine H-4 | Methylene protons on the pyrrolidine ring. |

| ~ 1.90 | t, J ≈ 6.5 Hz | 2H | -CH₂-CH₂OH | Methylene protons adjacent to the quaternary center. |

| ~ 1.70 | br s | 1H | -OH | Alcohol proton; may exchange with D₂O. |

The carbon NMR reveals the number of unique carbon environments. The presence of 10 distinct signals would be expected (two pairs of aromatic carbons being equivalent by symmetry).

Table 3: Predicted ¹³C NMR Chemical Shifts

| Predicted δ (ppm) | Assignment |

| ~ 145 | Ar C-1' (quaternary) |

| ~ 132 | Ar C-4' (quaternary, C-Cl) |

| ~ 129 | Ar C-3', C-5' |

| ~ 128 | Ar C-2', C-6' |

| ~ 60 | -CH₂-OH |

| ~ 55 | Pyrrolidine C-2, C-5 |

| ~ 48 | Pyrrolidine C-3 (quaternary) |

| ~ 40 | Pyrrolidine C-4 |

| ~ 38 | -CH₂-CH₂OH |

While 1D NMR provides a parts list, 2D NMR builds the final assembly.

-

COSY (Correlation Spectroscopy): Confirms ¹H-¹H coupling relationships. A key correlation would be observed between the -CH₂ -OH protons (~3.60 ppm) and the -CH₂ -CH₂OH protons (~1.90 ppm), confirming the ethanol fragment.

-

HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to its attached carbon atom, confirming the assignments made in the 1D spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for establishing the overall connectivity across quaternary centers. Key expected correlations would include:

-

The aromatic protons correlating to the quaternary pyrrolidine carbon (C3).

-

The -CH₂ -CH₂OH protons (~1.90 ppm) correlating to the quaternary pyrrolidine carbon (C3).

-

Figure 1: Logical workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Molecular Weight and Isotopic Signature

Mass spectrometry provides the molecular weight of the compound, offering a primary check on its identity. For halogenated compounds, it offers a unique and powerful self-validating feature: the isotopic pattern.[8][9]

Chlorine exists naturally as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic 3:1 ratio for any chlorine-containing fragment in the mass spectrum.[10] For the molecular ion (M⁺), we expect to see:

-

A peak for [C₁₂H₁₆³⁵ClNO]⁺

-

A second peak at two mass units higher (M+2) for [C₁₂H₁₆³⁷ClNO]⁺, with approximately one-third the intensity of the M⁺ peak.

Table 4: Expected High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass | Expected m/z | Expected Relative Intensity |

| [M]⁺ (with ³⁵Cl) | 225.0920 | 225.0920 | 100% |

| [M+2]⁺ (with ³⁷Cl) | 227.0891 | 227.0891 | ~32% |

The observation of this M/M+2 isotopic cluster is definitive proof of the presence of a single chlorine atom in the molecule.[10]

-

Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer is ideal for achieving high mass accuracy.

-

Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Analysis: Infuse the sample into the ESI source. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The characteristic chlorine isotope pattern will be preserved.

Chromatographic and Stereochemical Analysis

Chromatography is indispensable for assessing the purity of the compound and, critically, for separating its enantiomers.

Purity Determination by Reverse-Phase HPLC

-

System: A standard HPLC system with a UV detector.

-

Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point.

-

Mobile Phase: A gradient elution is typically used for method development.

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

-

-

Detection: Monitor at a wavelength where the chlorophenyl group absorbs strongly, such as 220 nm or 254 nm.

-

Analysis: The purity is calculated based on the relative area percentage of the main peak.

Chiral Separation: Resolving the Enantiomers

Given the quaternary stereocenter, separating the (R) and (S) enantiomers is essential. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice.[11][12] Polysaccharide-based chiral stationary phases (CSPs) are highly effective for a wide range of compounds.[13]

-

System: HPLC or SFC system with a UV/PDA detector.

-

Chiral Column: A polysaccharide-based CSP (e.g., Chiralpak® IA, IB, or IC). The choice of column is the most critical parameter and often requires screening.

-

Mobile Phase (Isocratic):

-

Normal Phase (preferred for polysaccharide CSPs): A mixture of an alkane (e.g., n-Hexane) and an alcohol modifier (e.g., Isopropanol or Ethanol). A typical starting point is 90:10 (v/v) Hexane:IPA.[11]

-

Small amounts of an amine additive (e.g., 0.1% diethylamine) may be required to improve the peak shape of the basic pyrrolidine compound.

-

-

Sample Preparation: Dissolve the sample (as a racemate) in the mobile phase at ~1 mg/mL.

-

Optimization: Adjust the ratio of alkane to alcohol to achieve baseline separation (α > 1.2, Rs > 1.5). The goal is to find conditions where the two enantiomers interact differently with the chiral stationary phase, leading to different retention times.[12]

Figure 2: Decision tree for chiral HPLC method development.

Definitive Structural Confirmation: Single-Crystal X-ray Crystallography

While the combination of NMR and MS provides a highly confident structural assignment, single-crystal X-ray diffraction is the unequivocal "gold standard." It provides a precise three-dimensional map of the atoms in space, confirming not only the connectivity but also the absolute stereochemistry of a single enantiomer.[14][15]

-

Crystal Growth (The Critical Step): High-quality single crystals are paramount.[16] This is often achieved by slow evaporation of a solvent in which the compound is moderately soluble. A solvent/anti-solvent system (e.g., dissolving in ethanol and slowly adding water) can also be effective.

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.[14]

-

Data Collection: The crystal is cooled (e.g., to 100 K) to minimize thermal motion and exposed to a collimated beam of X-rays. A detector collects the diffraction pattern as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. This model is then refined to best fit the experimental data.

The final output is a complete 3D model of the molecule, providing definitive proof of the proposed structure and, if an enantiopure sample was crystallized, its absolute configuration.

Summary: An Integrated Analytical Workflow

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. This compound | 52423-70-8 [amp.chemicalbook.com]

- 5. Chiral Drug Analysis in Forensic Chemistry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. d-nb.info [d-nb.info]

- 13. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. growingscience.com [growingscience.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Discovery and Synthesis of Novel Pyrrolidine Derivatives: A Modern Medicinal Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered nitrogenous heterocycle, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs and biologically active natural products.[1][2][3][4][5] Its non-planar, sp³-rich structure provides an ideal framework for creating three-dimensional diversity, which is critical for specific and high-affinity interactions with biological targets.[4][6][7] This guide offers a deep dive into the contemporary strategies employed in the discovery and synthesis of novel pyrrolidine derivatives. We will explore field-proven synthetic methodologies, from classic cycloadditions to highly efficient multicomponent reactions, and discuss the rationale behind their application in drug discovery campaigns. Furthermore, we will cover key aspects of lead optimization, including Structure-Activity Relationship (SAR) studies and bioisosteric replacement, to provide a holistic view for professionals engaged in the development of next-generation therapeutics.

The Strategic Importance of the Pyrrolidine Scaffold

The enduring interest in the pyrrolidine scaffold stems from several key physicochemical and structural properties that make it highly advantageous for drug design:

-

Stereochemical Complexity: The pyrrolidine ring contains multiple stereogenic centers, allowing for the creation of a wide array of stereoisomers. This is crucial because the biological activity of a chiral drug is often dependent on a single stereoisomer that correctly binds to its enantioselective protein target.[4][6]

-

Three-Dimensionality (3D) Coverage: The saturated, non-planar nature of the ring allows substituents to project into three-dimensional space, enabling a more comprehensive exploration of a target's binding pocket compared to flat, aromatic systems.[6][7]

-

Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, while an N-H group can serve as a hydrogen bond donor.[8] This feature, combined with the scaffold's contribution to aqueous solubility, makes it a valuable component for optimizing the pharmacokinetic profile of a drug candidate.[8]

-

Synthetic Tractability: A vast and robust collection of synthetic methods exists for both constructing the pyrrolidine ring and functionalizing it, making it a highly accessible scaffold for chemists.[6][9][10]

The pyrrolidine nucleus is a key component in drugs spanning a wide range of therapeutic areas, including anticancer agents (e.g., Sunitinib, Larotrectinib), antiviral medications (e.g., Telaprevir, Voxilaprevir), and antidiabetic drugs (e.g., Vildagliptin, Saxagliptin).[8][9][11][12]

Core Synthetic Strategies for Pyrrolidine Scaffolds

The synthesis of functionalized pyrrolidines is a mature field, yet innovation continues to yield more efficient, stereoselective, and sustainable methods. The choice of synthetic strategy is often dictated by the desired substitution pattern, stereochemistry, and the overall goals of the research program (e.g., library synthesis vs. target-oriented synthesis).

[3+2] Cycloaddition of Azomethine Ylides: The Cornerstone of Pyrrolidine Synthesis

The 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile (typically an alkene) is arguably the most powerful and versatile method for constructing the pyrrolidine ring.[1] This reaction allows for the formation of highly substituted pyrrolidines with excellent control over stereochemistry.[1][13]

Causality Behind the Method: This approach is favored because it constructs the heterocyclic core and up to four stereocenters in a single, often highly stereocontrolled, step. The azomethine ylides are typically generated in situ, avoiding the need to handle unstable intermediates.

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Bioisosteric Replacement

Bioisosterism is a strategy used to modify a lead compound by replacing a functional group with another group that has similar steric and electronic properties. [14]The goal is to improve potency, selectivity, or ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The pyrrolidine ring itself can be a target for bioisosteric replacement. For example, replacing a proline-derived pyrrolidine with a more constrained bicyclic analog can lock the molecule into a more bioactive conformation, potentially increasing affinity for its target. [14]

Therapeutic Applications and Data

The versatility of the pyrrolidine scaffold is reflected in the wide range of biological activities its derivatives possess.

Anticancer Agents

Pyrrolidine derivatives are known to inhibit key pathways involved in cancer progression, such as PI3K/AKT/mTOR and VEGF signaling. [11]Their structural diversity allows for the precise targeting of enzymes like matrix metalloproteinases (MMPs) and dihydrofolate reductase (DHFR). [11]

| Compound Class | Target/Cell Line | IC₅₀ / Activity | Reference |

|---|---|---|---|

| Spiro[pyrrolidine-3,3′-oxindoles] | MCF-7 (Breast Cancer) | 0.42 - 0.78 µM | [3] |

| Spiro[pyrrolidine-3,3′-oxindoles] | HT29 (Colon Cancer) | 0.39 - 0.92 µM | [3] |

| Pyrrolidine-based Mcl-1 Inhibitors | Mcl-1 Protein | pIC₅₀ up to 6.886 | [15][16] |

| Spiropyrrolidine-thiazolo-oxindoles | HepG2 (Liver Cancer) | 0.80 ± 0.10 µg/mL | [17]|

Antiviral Agents

Pyrrolidine-containing molecules have emerged as potent antiviral agents, particularly against Hepatitis C Virus (HCV) and coronaviruses. [9][12]For example, Telaprevir inhibits the NS3/4A serine protease essential for HCV replication. [12]More recently, novel pyrrolidine derivatives have been designed as inhibitors of the main protease (MPro) of coronaviruses, a critical enzyme for viral replication. [18]

Neuroscience and CNS Disorders

The pyrrolidone (or 2-oxopyrrolidine) family, a subset of pyrrolidine derivatives, includes drugs like levetiracetam, used to treat epilepsy. [19]Other derivatives have been developed as potent sodium channel blockers for potential use in treating ischemic stroke. [20]

Conclusion and Future Outlook

The pyrrolidine scaffold continues to be a highly productive platform for the discovery of new medicines. Modern synthetic advancements, particularly in asymmetric catalysis and multicomponent reactions, have made the exploration of chemical space around this core more efficient than ever. The future of pyrrolidine-based drug discovery will likely involve greater integration of computational modeling to predict biological activity and ADMET properties, guiding the synthesis of more targeted and effective therapeutic agents. As our understanding of complex biological pathways deepens, the unique three-dimensional structures that can be built upon the pyrrolidine ring will remain an invaluable tool for medicinal chemists aiming to tackle the most challenging diseases.

References

- Multicomponent Reactions for the Synthesis of Substituted Pyrrolidines. Benchchem.

- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd

- Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. Taylor & Francis.

- Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.

- Recent Advances in Multicomponent Reactions for Pyrrolidine Derivative Synthesis: Catalytic, Catalyst-Free, and Azomethine Ylide Approaches. Bentham Science Publishers.

- Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. PMC - NIH.

- Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine deriv

- Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. NIH.

- Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis.

- Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted qu

- A rapid catalytic asymmetric synthesis of 1,3,4-trisubstituted pyrrolidines. Sci-Hub.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central.

- Recent Advances in the Synthesis of Pyrrolidines.

- Therapeutic potential of pyrrole and pyrrolidine analogs: an upd

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed.

- Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega.

- Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections. PMC - NIH.

- Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Bohrium.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents.

- Pyrrolidine synthesis. Organic Chemistry Portal.

- Bioisosteres v2 - Recent Trends and Tactics. Baran Lab.

- Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review).

- Antiviral effects of pyrrolidine dithiocarbam

- Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. Taylor & Francis Online.

- Pyrrolidone deriv

- Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simul

- The Pyrrolidine Scaffold: A Cornerstone in Drug Discovery and Biological Activity. Benchchem.

- The Role of Pyrrolidine Derivatives in Modern Chemistry and Pharma. Unspecified Source.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

- Pyrrolidine. Wikipedia.

- Antiviral function of pyrrolidine dithiocarbamate against influenza virus: the inhibition of viral gene replic

- Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the tre

- Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.

- Pyrrolidine Deriv

- Bioisosteric Replacement of Proline with Hexahydro-1H-pyrrolizine-2-carboxylic Acid: A Compar

- Application of Bioisosteres in Drug Design. Unspecified Source.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. mdpi.com [mdpi.com]

- 10. Pyrrolidine synthesis [organic-chemistry.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. tandfonline.com [tandfonline.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Role of Chlorophenyl-Pyrrolidine Scaffolds in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Pyrrolidine Ring as a Privileged Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of a multitude of biologically active molecules.[1] Its prevalence in natural products and synthetic pharmaceuticals underscores its significance as a "privileged scaffold" in drug discovery. The non-planar, three-dimensional nature of the pyrrolidine ring allows for a greater exploration of chemical space, enabling more precise interactions with biological targets compared to its flat aromatic counterparts. This inherent stereochemistry is a critical determinant of biological activity. Furthermore, the pyrrolidine motif can enhance aqueous solubility and other pharmacokinetic properties of a drug molecule.[2]

The introduction of a chlorophenyl substituent to the pyrrolidine core further expands the therapeutic potential of this scaffold. The chlorine atom, an electron-withdrawing group, can significantly influence the electronic properties, lipophilicity, and metabolic stability of the molecule. The position of the chlorine atom on the phenyl ring (ortho, meta, or para) provides a nuanced tool for medicinal chemists to fine-tune the pharmacological profile of a compound. This guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and diverse medicinal applications of chlorophenyl-pyrrolidine compounds, offering insights for researchers and drug development professionals.

Synthetic Strategies for Chlorophenyl-Pyrrolidine Derivatives

The construction of the chlorophenyl-pyrrolidine scaffold can be achieved through various synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern and stereochemistry of the final compound.

Cyclization of Acyclic Precursors

A common and versatile approach involves the cyclization of acyclic precursors. This can be accomplished through several methods, including:

-

1,3-Dipolar Cycloaddition: This powerful reaction involves the [3+2] cycloaddition of an azomethine ylide with a dipolarophile. The azomethine ylide can be generated in situ from the condensation of an α-amino acid or ester with an aldehyde or ketone. This method allows for the stereoselective synthesis of highly substituted pyrrolidines.

Experimental Protocol: General Procedure for 1,3-Dipolar Cycloaddition

-

To a solution of an appropriate N-substituted α-amino acid ester (1.0 eq.) and a chlorophenyl-substituted aldehyde (1.1 eq.) in an anhydrous solvent (e.g., toluene, CH2Cl2) is added a catalytic amount of a Lewis acid (e.g., AgOAc, LiClO4).

-

The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NaHCO3 and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired chlorophenyl-pyrrolidine derivative.

-

Modification of Pre-existing Pyrrolidine Rings

Another strategy involves the functionalization of a pre-formed pyrrolidine ring. This is particularly useful when starting from commercially available or readily synthesized pyrrolidine precursors, such as proline or pyroglutamic acid.

-

N-Arylation: The nitrogen atom of the pyrrolidine ring can be arylated with a suitable chlorophenyl halide or boronic acid through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Suzuki-Miyaura coupling.

-

C-H Functionalization: Direct functionalization of the C-H bonds of the pyrrolidine ring is an emerging and atom-economical approach to introduce substituents, including the chlorophenyl group.

A Representative Synthetic Scheme

A specific example of the synthesis of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione derivatives has been reported, starting from the corresponding 2-(chlorophenyl)succinic acids.[3]

Experimental Protocol: Synthesis of 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione-acetamide Derivatives [3]

-

Synthesis of 2-(chlorophenyl)succinic acids: These starting materials are prepared according to established literature methods.

-

Cyclocondensation: The 2-(chlorophenyl)succinic acid (1.0 eq.) is reacted with aminoacetic acid (1.0 eq.) to yield the corresponding 3-(chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid.

-

Coupling Reaction: The resulting carboxylic acid (1.0 eq.) is coupled with an appropriate 4-arylpiperazine (1.0 eq.) in the presence of a coupling agent like carbonyldiimidazole (CDI) in a dry solvent such as N,N-dimethylformamide (DMF). The reaction is typically stirred at room temperature for 24 hours.

-

Purification: The crude product is purified by crystallization from a suitable solvent (e.g., 2-propanol) to yield the final 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivative.

Diagram 1: Generalized Synthetic Workflow

Caption: General strategies for the synthesis of bioactive chlorophenyl-pyrrolidine compounds.

Structure-Activity Relationships (SAR): Fine-Tuning Biological Activity

The biological activity of chlorophenyl-pyrrolidine compounds is exquisitely sensitive to their structural features. Key SAR insights have been gleaned from various studies, particularly in the context of their anticonvulsant and anticancer properties.

Influence of the Chlorophenyl Group

-

Position of the Chlorine Atom: The position of the chlorine atom on the phenyl ring (ortho, meta, or para) significantly impacts the pharmacological profile. For instance, in a series of 3-phenyl-pyrrolidine-2,5-dione derivatives, the presence of an electron-withdrawing group on the phenyl ring was found to be beneficial for anticonvulsant activity.[3] In some cases, the ortho-chloro substitution has been shown to be more favorable than the meta- or para- positions for specific biological activities.

-

Number of Chlorine Atoms: Dichloro- and trichloro-substituted phenyl rings have also been explored. The increased lipophilicity and altered electronic properties conferred by multiple chlorine atoms can lead to enhanced potency, but may also affect toxicity and pharmacokinetic profiles.

Impact of Substituents on the Pyrrolidine Ring

-

N-Substitution: The substituent on the pyrrolidine nitrogen is a critical determinant of activity. The introduction of various functionalities, such as alkyl chains, aryl groups, and heterocyclic moieties, has been shown to modulate the potency and selectivity of these compounds. For example, in a series of anticonvulsant pyrrolidine-2,5-dione-acetamide derivatives, the nature of the arylpiperazine moiety attached to the acetamide side chain played a crucial role in the observed activity.[3]

-

Substitution at Other Positions: Modifications at other positions of the pyrrolidine ring can also influence the biological activity. For example, the introduction of additional substituents can alter the conformation of the ring and its interaction with the target protein.

Diagram 2: Key SAR Insights

Caption: Structure-activity relationship summary for chlorophenyl-pyrrolidine derivatives.

Pharmacological Applications: A Diverse Therapeutic Arsenal

The chlorophenyl-pyrrolidine scaffold has proven to be a versatile platform for the development of a wide range of therapeutic agents.

Anticonvulsant Activity

A significant body of research has focused on the development of chlorophenyl-pyrrolidine derivatives as anticonvulsant agents. Several series of compounds have demonstrated potent activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[3]

-

Mechanism of Action: The anticonvulsant effects of these compounds are often attributed to their interaction with voltage-gated sodium and calcium channels. For example, the most active compound in one study, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, was found to interact with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels.[3]

Experimental Protocol: Anticonvulsant Screening [4]

-

Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.

-

Animals (e.g., mice or rats) are administered the test compound intraperitoneally or orally.

-

After a predetermined time, a supramaximal electrical stimulus is delivered via corneal or ear-clip electrodes.

-

The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint.

-

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds effective against absence seizures.

-

Animals are pre-treated with the test compound.

-

A convulsant dose of pentylenetetrazole is administered subcutaneously.

-

The compound's ability to prevent or delay the onset of clonic and tonic seizures is observed.

-

| Compound Class | Test Model | ED50 (mg/kg) | Reference |

| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivative | MES | 68.30 | [3] |

| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivative | 6 Hz | 28.20 | [3] |

Anticancer Activity

The chlorophenyl-pyrrolidine scaffold has also emerged as a promising framework for the development of novel anticancer agents. These compounds have been shown to exhibit cytotoxic activity against a variety of cancer cell lines.

-

Mechanism of Action: The anticancer mechanisms of these compounds are diverse and can include the inhibition of key signaling pathways involved in cell proliferation and survival, as well as the induction of apoptosis. For example, certain spirooxindole-pyrrolidine derivatives have been developed as potent inhibitors of the MDM2-p53 interaction, a critical pathway in cancer.

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay) [5][6][7]

-

Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the chlorophenyl-pyrrolidine compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO, isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Diphenylamine-pyrrolidin-2-one-hydrazone | IGR39 (Melanoma) | 2.5 - 20.2 | [5] |

| Diphenylamine-pyrrolidin-2-one-hydrazone | PPC-1 (Prostate) | 2.5 - 20.2 | [5] |

Antimicrobial Activity

Several studies have explored the potential of chlorophenyl-pyrrolidine derivatives as antimicrobial agents. These compounds have shown activity against a range of bacteria and fungi.[1][8][9]

-

Mechanism of Action: The antimicrobial activity of these compounds can arise from various mechanisms, including the inhibition of essential enzymes in microbial metabolic pathways or the disruption of cell membrane integrity. For example, some 1,2,4-oxadiazole pyrrolidine derivatives containing a 4-chlorophenyl group have been found to inhibit bacterial DNA gyrase and topoisomerase IV.[1]

Neuroprotective and Other Activities

The therapeutic potential of chlorophenyl-pyrrolidine compounds extends beyond the aforementioned areas. Research has indicated their potential as neuroprotective agents for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[10][11][12][13] Additionally, some derivatives have been investigated for their analgesic and anti-inflammatory properties.[3]

Future Perspectives and Conclusion

The chlorophenyl-pyrrolidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The versatility of its synthesis and the ability to fine-tune its pharmacological properties through systematic structural modifications make it an attractive platform for medicinal chemists.

Future research in this area is likely to focus on:

-

Development of more stereoselective synthetic methods: This will enable the synthesis of enantiomerically pure compounds, which is crucial for improving efficacy and reducing side effects.

-